[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile
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Overview
Description
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring substituted with an ethyl group at the 5-position and a thioacetonitrile group at the 3-position.
Preparation Methods
The synthesis of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 5-ethylindole with a suitable thioacetonitrile reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of the thioacetonitrile reagent . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, potentially modulating their activity . The thioacetonitrile group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile can be compared with other indole derivatives, such as:
2-(1H-Indol-3-yl)acetonitrile: Lacks the ethyl and thio groups, making it less complex and potentially less active in certain biological assays.
5-Ethyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group instead of a thioacetonitrile group, which may result in different reactivity and biological activity.
3-(2-Bromoethyl)-1H-indole: Features a bromoethyl group, which can undergo different substitution reactions compared to the thioacetonitrile group.
The unique combination of the ethyl and thioacetonitrile groups in 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
61021-34-9 |
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Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-[(5-ethyl-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C12H12N2S/c1-2-9-3-4-11-10(7-9)12(8-14-11)15-6-5-13/h3-4,7-8,14H,2,6H2,1H3 |
InChI Key |
CGXQOXXHOZPULX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2SCC#N |
Origin of Product |
United States |
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